1-Chloro-1-methylsiletane

Catalog No.
S1896845
CAS No.
2351-34-0
M.F
C4H9ClSi
M. Wt
120.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-methylsiletane

CAS Number

2351-34-0

Product Name

1-Chloro-1-methylsiletane

IUPAC Name

1-chloro-1-methylsiletane

Molecular Formula

C4H9ClSi

Molecular Weight

120.65 g/mol

InChI

InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3

InChI Key

JWKKXHBGWAQZOK-UHFFFAOYSA-N

SMILES

C[Si]1(CCC1)Cl

Canonical SMILES

C[Si]1(CCC1)Cl

The exact mass of the compound 1-Chloro-1-methylsiletane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-1-methylsiletane (CAS 2351-34-0), commonly referred to as 1-chloro-1-methylsilacyclobutane, is a highly reactive, strained cyclic organosilane utilized as a premium precursor in materials science and synthetic chemistry[1]. Characterized by a four-membered silacyclobutane ring and a labile Si-Cl bond, this compound exhibits a dual-reactivity profile [2]. The significant ring strain inherently increases the Lewis acidity of the silicon center, facilitating rapid nucleophilic substitution and cross-coupling group transfers without the need for harsh activation[1]. Concurrently, the molecule serves as a critical monomer for transition-metal-catalyzed ring-opening polymerization (ROP), enabling the controlled synthesis of functionalized linear polycarbosilanes used in advanced ceramics and lithographic resists[2].

Attempting to substitute 1-chloro-1-methylsiletane with acyclic chlorosilanes (e.g., chlorotrimethylsilane) or less strained cyclic analogs (e.g., 1-chloro-1-methylsilacyclopentane) fundamentally disrupts downstream processability[1]. Acyclic and five-membered ring analogs lack the critical ~24.5 kcal/mol ring strain energy required to drive transition-metal-catalyzed ring-opening polymerization (ROP), rendering them inert under standard polymer-forming conditions [1]. Furthermore, substituting with difunctional analogs like 1,1-dichloro-1-silacyclobutane prevents the synthesis of soluble, linear polymers. Instead, difunctional substitution leads to intractable, cross-linked networks during ROP, completely eliminating the solubility required for spin-coating photoresists or spinning ceramic precursor fibers[2].

Thermodynamic Feasibility of Ring-Opening Polymerization (ROP)

The procurement of 1-chloro-1-methylsiletane is primarily driven by its capacity to undergo Pt(0)-catalyzed ROP. This reactivity is thermodynamically enabled by its high ring strain energy of approximately 24.5 kcal/mol [1]. In stark contrast, the five-membered analog, 1-chloro-1-methylsilacyclopentane, possesses a ring strain of only ~4.8 kcal/mol, which is insufficient to drive the polymerization, rendering it inert to standard ROP conditions [1]. Consequently, only the four-membered silacyclobutane ring serves as a viable, high-yield monomer for polycarbosilane production [2].

Evidence DimensionRing Strain Energy (Thermodynamic Driving Force for ROP)
Target Compound Data~24.5 kcal/mol (enables rapid Pt-catalyzed ROP)
Comparator Or Baseline1-Chloro-1-methylsilacyclopentane (~4.8 kcal/mol)
Quantified Difference~19.7 kcal/mol higher ring strain energy
ConditionsComputational and experimental thermodynamic baseline for Pt(0)-catalyzed ROP

Buyers targeting polycarbosilane precursors must select the 4-membered ring, as 5-membered or acyclic analogs fundamentally fail to polymerize.

Monofunctional Halide Control for Linear Polymer Processing

For advanced ceramic precursors or photoresists, polymer solubility is critical for downstream processing such as spin-coating. 1-Chloro-1-methylsiletane provides a single reactive Si-Cl site, allowing quantitative, controlled substitution (e.g., with lithium acetylides) prior to ROP, which yields 100% soluble, linear polycarbosilanes[1]. Utilizing 1,1-dichloro-1-silacyclobutane under identical functionalization and polymerization conditions leads to multi-site cross-linking, resulting in insoluble, intractable networks that cannot be solution-processed[1].

Evidence DimensionProcessable Polymer Architecture
Target Compound DataYields 100% soluble linear polycarbosilanes post-ROP
Comparator Or Baseline1,1-Dichloro-1-silacyclobutane (Yields insoluble cross-linked networks)
Quantified DifferenceBinary transition from fully soluble to intractable
ConditionsPost-functionalization Pt(0)-catalyzed ROP and subsequent solvent extraction

Ensures the resulting polymer remains processable for lithographic resists and ceramic fiber manufacturing.

Ring-Strain-Release Lewis Acidity for Mild Cross-Coupling

The strained geometry of 1-chloro-1-methylsiletane forces the C-Si-C bond angle to compress, significantly increasing the Lewis acidity of the silicon center compared to unstrained analogs [1]. This "ring-strain-release" Lewis acidity allows the silicon to readily adopt pentacoordinate hypervalent states [1]. As a result, silacyclobutanes can undergo cross-coupling group transfers under much milder, often fluoride-free conditions, whereas acyclic silanes like chlorotrimethylsilane (TMSCl) resist hypervalency and require harsh activation (e.g., strong fluoride sources) to achieve similar group transfer kinetics [1].

Evidence DimensionHypervalent Intermediate Formation (Lewis Acidity)
Target Compound DataHigh propensity for pentacoordinate formation due to ~25 kcal/mol strain release
Comparator Or BaselineChlorotrimethylsilane (TMSCl) (Resistant to hypervalency without strong fluoride activation)
Quantified DifferenceEnables fluoride-free cross-coupling conditions
ConditionsPd-catalyzed cross-coupling or nucleophilic substitution environments

Allows pharmaceutical and fine chemical manufacturers to perform sensitive cross-coupling reactions without harsh fluoride reagents.

Precursors for Silicon Carbide (SiC) Ceramics

Synthesizing linear polycarbosilanes that are subsequently spun into fibers and pyrolyzed to form high-strength, oxidation-resistant SiC ceramic matrixes[1].

Advanced Lithographic Photoresists

Utilizing the soluble, metal-cluster-functionalized (e.g., Co or Ni) polycarbosilanes derived from this compound as negative-tone photoresists for electron-beam lithography [1].

Mild-Condition Cross-Coupling Reagents

Acting as a highly reactive, strain-activated building block to transfer aryl or vinyl groups in complex pharmaceutical syntheses where traditional acyclic silanes fail or require incompatible activation conditions [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2351-34-0

Wikipedia

Silacyclobutane, 1-chloro-1-methyl-

Dates

Last modified: 08-16-2023

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